molecular formula C₈₄H₁₁₉N₂₇O₂₈ B612487 Amyloid beta-Protein (1-16) CAS No. 131580-10-4

Amyloid beta-Protein (1-16)

Cat. No.: B612487
CAS No.: 131580-10-4
M. Wt: 1955.04
InChI Key:
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Description

Amyloid beta-Protein (1-16) is a peptide fragment derived from the amyloid precursor protein. This fragment consists of the first 16 amino acids of the amyloid beta peptide, which is known for its association with Alzheimer’s disease. Amyloid beta peptides are the main components of amyloid plaques found in the brains of individuals with Alzheimer’s disease. These plaques are believed to play a crucial role in the pathogenesis of the disease by disrupting neuronal function and triggering neuroinflammation .

Mechanism of Action

Target of Action

Amyloid Beta-Protein (1-16) primarily targets the Amyloid Precursor Protein (APP) . APP plays a role in the nervous system, possibly through the promotion of neurite outgrowth and long-term potentiation by modulation of calcium release . The Amyloid Beta-Protein (1-16) also targets histidine residues coordinated to metal ions .

Mode of Action

Amyloid Beta-Protein (1-16) is derived from the Amyloid Precursor Protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid Beta-Protein in a cholesterol-dependent process . This peptide can aggregate to form flexible soluble oligomers. Certain misfolded oligomers, known as “seeds”, can induce other Amyloid Beta-Protein molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection .

Biochemical Pathways

Amyloid Beta-Protein (1-16) is involved in the amyloidogenic pathway, where the Amyloid Precursor Protein (APP) is first cleaved by beta-secretase, producing soluble beta-APP fragments and C-terminal beta fragment. This fragment is further cleaved by gamma-secretase, generating APP intracellular domain and Amyloid Beta-Protein .

Pharmacokinetics

It is known that amyloid beta-protein efflux is normally mediated via its receptors on the brain endothelium, and the clearance mechanism is mainly mediated by cell surface proteins, mainly low-density lipoprotein receptor-related protein 1 (lrp1), which localizes predominantly on the abluminal side of the cerebral endothelium .

Result of Action

The accumulation and aggregation of Amyloid Beta-Protein (1-16) in the brain are considered to be the distinct morphological hallmark of early onset of Alzheimer’s Disease . It is believed to trigger the progression of Alzheimer’s Disease via accumulation and aggregation . At physiological levels, Amyloid Beta-Protein reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . At high (pathological) doses, it inhibits memory .

Action Environment

The action of Amyloid Beta-Protein (1-16) can be influenced by various environmental factors. For instance, the rate of removal of Amyloid Beta-Protein is significantly increased during sleep . Moreover, the presence of metal ions in the environment can influence the oxidation targets for Amyloid Beta-Protein (1-16) .

Biochemical Analysis

Biochemical Properties

Amyloid beta-Protein (1-16) interacts with various enzymes and proteins. For instance, it binds with heme to form an Amyloid beta-Protein (1-16)–heme complex, which exhibits enhanced peroxidase-like activity . It also interacts with the receptor of advanced glycation end product (RAGE) and P-glycoprotein (P-gp), which are involved in its transport across the blood-brain barrier .

Cellular Effects

Amyloid beta-Protein (1-16) has significant effects on various types of cells and cellular processes. It influences cell function by reducing the excitatory activity of potassium channels and reducing neuronal apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Amyloid beta-Protein (1-16) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms amyloid fibrils, which are stabilized by H-bonds . These fibrils can aggregate into plaques, a hallmark of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

Over time, Amyloid beta-Protein (1-16) undergoes changes in laboratory settings. It has been observed that the clearance efficiency of Amyloid beta-Protein (1-16) protein aggregates can be detected in cerebrospinal fluid . Moreover, the accumulation of Amyloid beta-Protein (1-16) in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of Amyloid beta-Protein (1-16) vary with different dosages in animal models. High doses of Amyloid beta-Protein (1-16) have been shown to inhibit memory in mice, while low doses enhance memory .

Metabolic Pathways

Amyloid beta-Protein (1-16) is involved in several metabolic pathways. It is produced through the proteolytic processing of APP by β- and γ-secretases . The degradation of Amyloid beta-Protein (1-16) is linked to lysosomal pathways .

Transport and Distribution

Amyloid beta-Protein (1-16) is transported and distributed within cells and tissues. It is mainly localized to the cytoplasm, while a small fraction is tethered to the cell membrane via its interaction with APP . Following exposure to DNA damaging agents, it is released from the cell membrane and translocates to the nucleus .

Subcellular Localization

Amyloid beta-Protein (1-16) is found in various subcellular compartments. It is mainly localized to the cytoplasm and is also found in the cell membrane and the nucleus . Its localization is influenced by its interaction with APP and other cellular factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyloid beta-Protein (1-16) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Amyloid beta-Protein (1-16) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for quality control .

Chemical Reactions Analysis

Types of Reactions

Amyloid beta-Protein (1-16) can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions often target the histidine residues coordinated to metal ions, leading to covalent modifications and protein fragmentation .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or metal-catalyzed oxidation.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic substitution reactions using reagents like cyanogen bromide for specific cleavage at methionine residues.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked protein aggregates, while reduction can result in the cleavage of disulfide bonds, yielding smaller peptide fragments .

Scientific Research Applications

Amyloid beta-Protein (1-16) is extensively studied in various scientific fields due to its relevance to Alzheimer’s disease. In chemistry, it serves as a model peptide for studying protein aggregation and misfolding. In biology and medicine, it is used to investigate the mechanisms underlying amyloid plaque formation and to develop potential therapeutic interventions. Researchers also use this peptide to study the interactions between amyloid beta and other cellular components, such as metal ions and lipid membranes .

Comparison with Similar Compounds

Amyloid beta-Protein (1-16) is similar to other amyloid beta peptides, such as Amyloid beta-Protein (1-40) and Amyloid beta-Protein (1-42). it is unique in its shorter length, which makes it a useful model for studying the initial stages of amyloid aggregation. Other similar compounds include tau protein and alpha-synuclein, which are also associated with neurodegenerative diseases but differ in their aggregation properties and pathological roles .

Properties

IUPAC Name

6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRFXGDLPWBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H119N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1955.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Amyloid beta-Protein (1-16) interact with copper(II) ions and what are the implications of this interaction?

A1: Amyloid beta-Protein (1-16) demonstrates a strong affinity for copper(II) ions. Research suggests that the N-terminal region of this peptide, specifically the amino acid residues 1-16, plays a crucial role in binding up to four copper(II) ions. [] This interaction is believed to be significant in the context of Alzheimer's disease (AD), as copper, along with other metals, accumulates in amyloid deposits found in the brains of AD patients. [] While the exact role of metal binding in AD pathogenesis is not fully understood, it is an active area of research.

Q2: What experimental techniques were employed to study the interaction between Amyloid beta-Protein (1-16) and copper(II) ions?

A2: Researchers utilized a combination of techniques to investigate this interaction. These include:

  • Potentiometry: To determine the stability constants of the formed complexes and understand the metal binding affinity. []
  • Spectroscopic methods (UV-Vis, circular dichroism, and electron paramagnetic resonance): To elucidate the structural features of the copper(II) complexes and gain insights into the coordination environment around the metal ion. []
  • Electrospray ionization mass spectrometry (ESI-MS): To identify the different copper(II)-peptide complexes formed and their stoichiometry. []

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